Technical Monograph: Diethyl Benzyliminodiacetate
Technical Monograph: Diethyl Benzyliminodiacetate
Executive Summary
Diethyl benzyliminodiacetate (CAS 17136-37-7) is a pivotal organonitrogen intermediate employed in the synthesis of complex chelating agents, peptidomimetics, and heterocyclic pharmaceutical scaffolds. Functioning primarily as a protected form of N-benzyliminodiacetic acid (BIDA), it serves as a versatile "switch" in organic synthesis: stable enough to undergo peripheral modifications yet reactive enough to facilitate cyclization (e.g., to diketopiperazines) or hydrolysis to tridentate ligands. This guide delineates its physicochemical profile, synthetic pathways, and critical applications in drug discovery and materials science.
Part 1: Chemical Identity & Physical Characterization
Nomenclature & Identifiers
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IUPAC Name: Diethyl 2,2'-(benzylazanediyl)diacetate
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Synonyms: N-Benzyliminodiacetic acid diethyl ester; Ethyl 2-[benzyl(2-ethoxy-2-oxoethyl)amino]acetate
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CAS Number: 17136-37-7
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Molecular Formula: C₁₅H₂₁NO₄
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Molecular Weight: 279.33 g/mol
Physicochemical Constants
The following data represents the standard reference values for research-grade material (>97% purity).
| Property | Value | Condition / Note |
| Physical State | Liquid / Oil | Colorless to pale yellow |
| Boiling Point | 324–325 °C | @ 760 mmHg (Extrapolated) |
| Density | 1.076 g/mL | @ 25 °C |
| Refractive Index | Standard reference | |
| Solubility | Soluble | CHCl₃, Ethanol, EtOAc, DMF |
| Solubility | Insoluble/Low | Water (Lipophilic ester) |
| Flash Point | >110 °C | Estimated |
Spectroscopic Signature[3]
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¹H NMR (250 MHz, CDCl₃): Diagnostic signals include the aromatic multiplet (δ 7.31–7.22, 5H), the quartet of the ethyl ester (δ 4.13, 4H), the singlet of the benzylic methylene (δ 3.89, 2H), and the singlet of the acetate methylenes (δ 3.52, 4H) [1].[1]
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IR (NaCl): Key absorbances at 1737 cm⁻¹ (ester C=O) and 1604 cm⁻¹ (aromatic C=C).
Part 2: Synthetic Pathways & Mechanism
The synthesis of diethyl benzyliminodiacetate is a classic example of nucleophilic substitution (N-alkylation), where the nucleophilicity of the amine is exploited to displace a halide from an
Core Synthesis Protocol
Reaction: Benzylamine + 2 equiv. Ethyl Bromoacetate
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Reagents: Benzylamine (1.0 eq), Ethyl bromoacetate or Ethyl chloroacetate (2.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Ethanol.
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Conditions: Heating at 60–80 °C for 4–12 hours.
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Mechanism: The reaction proceeds via a double
mechanism. The primary amine (benzylamine) attacks the first equivalent of alkyl halide to form the secondary amine intermediate, which is more nucleophilic than the starting material, rapidly reacting with the second equivalent to form the tertiary amine product.
Synthetic Workflow Diagram
Figure 1: Step-wise alkylation pathway for the synthesis of Diethyl benzyliminodiacetate.
Part 3: Reactivity Profile & Applications
Diethyl benzyliminodiacetate is not merely an end-product but a "branching point" molecule. Its reactivity is defined by three functional centers: the benzyl group (removable protecting group), the tertiary nitrogen (basic/nucleophilic), and the ester groups (electrophilic).
Hydrolysis to Chelating Ligands
The most common application is the generation of N-Benzyliminodiacetic acid (BIDA) .
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Protocol: Reflux with 6N HCl or NaOH/MeOH followed by acidification.
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Utility: BIDA is a tridentate ligand (NO₂) capable of forming stable complexes with transition metals (Cu²⁺, Ni²⁺) and radiometals (Tc-99m) for imaging applications.
Cyclization to Diketopiperazines
In peptidomimetic research, the compound undergoes self-cyclization or reaction with other amino esters to form 2,5-diketopiperazines (cyclic dipeptides).
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Method: Microwave irradiation or thermal reflux in high-boiling solvents (e.g., toluene/xylene).
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Significance: These scaffolds are privileged structures in medicinal chemistry, often exhibiting antifungal and antiviral properties [1].
Reduction to Morpholine Precursors
Reduction of the ester functionalities yields amino-diols, which are precursors to morpholines.
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or LiAlD₄ (for deuterated analogs).
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Product: N-Benzyl-diethanolamine.
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Application: Synthesis of deuterated drugs (e.g., Linezolid analogs) where the morpholine ring is a critical pharmacophore [2].
Reactivity Logic Map
Figure 2: Divergent synthetic utility of Diethyl benzyliminodiacetate.
Part 4: Safety & Handling (Prudent Practices)
While specific SDS data for CAS 17136-37-7 is limited, its structural class (amino esters) and precursors dictate the following safety protocols.
Hazard Identification (Inferred)
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Skin/Eye Irritation: Likely causes skin irritation and serious eye irritation (Category 2A/2B).
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Respiratory: Inhalation of mists may cause respiratory tract irritation.
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Sensitization: Potential skin sensitizer due to the benzylic amine moiety.
Handling Protocol
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles, and lab coat.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
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Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
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López-Cobeñas, A., Cledera, P., Sanchez, J. D., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422.[2] Link
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Masson, E., et al. (2013).[3] Synthesis of deuterated morpholine derivatives. U.S. Patent No. 8,354,557. Washington, DC: U.S. Patent and Trademark Office. Link
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PubChem.[4] (n.d.). Diethyl benzyliminodiacetate (Compound).[2][5] National Center for Biotechnology Information. Retrieved from Link
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ChemicalBook.[2][6][7] (n.d.). Diethyl benzyliminodiacetate Properties and Suppliers. Retrieved from Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 7. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
